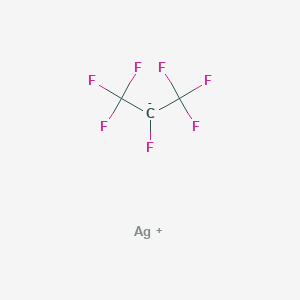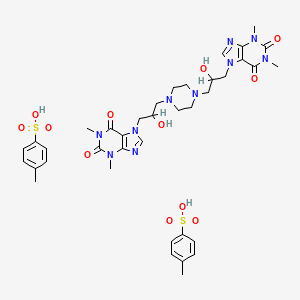
1,4-Piperazinediethanol, alpha,alpha'-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate is a complex organic compound. It is known for its unique structure, which includes a piperazine ring and xanthine derivatives. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the xanthine derivatives. The final step involves the formation of the di-p-toluenesulfonate salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Piperazinediethanol
- 1,3-Dimethylxanthine
- Di-p-toluenesulfonate derivatives
Uniqueness
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate is unique due to its combination of a piperazine ring and xanthine derivatives. This structure imparts distinctive chemical properties that make it valuable in various research applications. Compared to similar compounds, it offers a unique set of interactions and reactivity patterns that can be exploited in different scientific fields.
Properties
CAS No. |
23238-19-9 |
|---|---|
Molecular Formula |
C38H50N10O12S2 |
Molecular Weight |
903.0 g/mol |
IUPAC Name |
7-[3-[4-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H34N10O6.2C7H8O3S/c1-27-19-17(21(37)29(3)23(27)39)33(13-25-19)11-15(35)9-31-5-7-32(8-6-31)10-16(36)12-34-14-26-20-18(34)22(38)30(4)24(40)28(20)2;2*1-6-2-4-7(5-3-6)11(8,9)10/h13-16,35-36H,5-12H2,1-4H3;2*2-5H,1H3,(H,8,9,10) |
InChI Key |
HORFPDIDZCSTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC(CN4C=NC5=C4C(=O)N(C(=O)N5C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


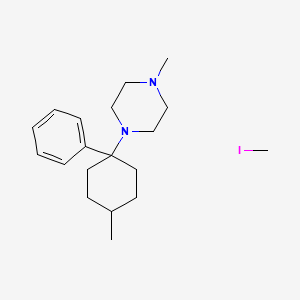
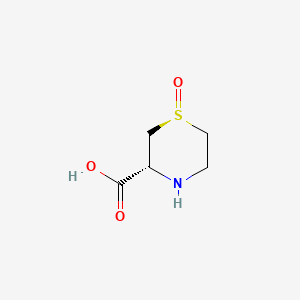
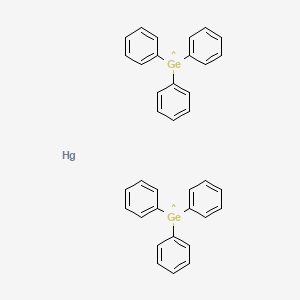
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)
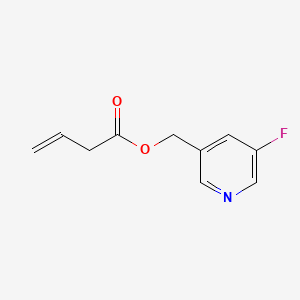
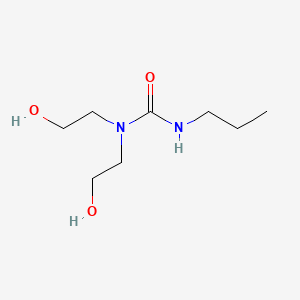
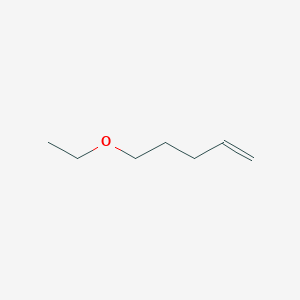
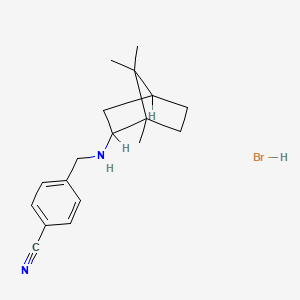
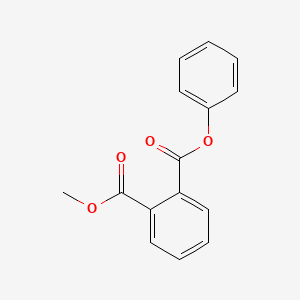
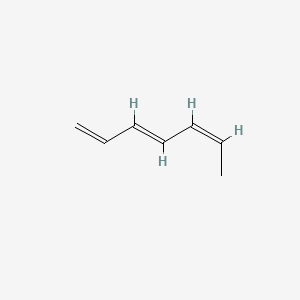
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
